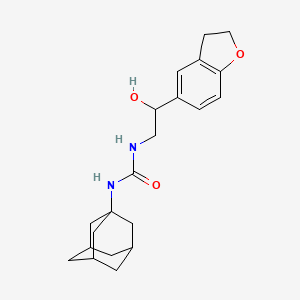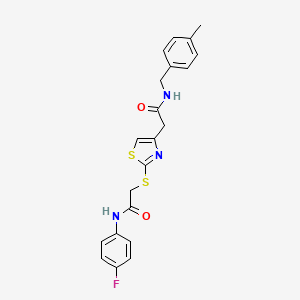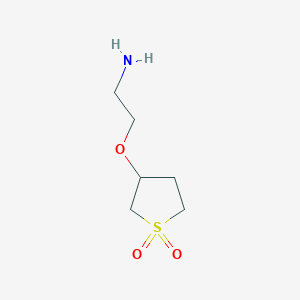![molecular formula C11H11F3N2 B2457543 [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287310-87-4](/img/structure/B2457543.png)
[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative that has shown promising results in the field of medicinal chemistry, and its synthesis method has been extensively studied.1.1]pentanyl]hydrazine.
作用機序
The mechanism of action of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not well understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspases.
Biochemical and Physiological Effects:
Studies have shown that [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has low toxicity and does not cause significant physiological effects at lower concentrations. However, at higher concentrations, it may cause cytotoxicity and induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine for lab experiments include its low toxicity and potential applications in various fields. However, its high cost and limited availability may limit its use in some experiments.
将来の方向性
There are several future directions for research on [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One potential direction is to investigate its potential applications as an antitubercular agent further. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential as an anticancer agent. Other future directions include investigating its potential as a catalyst in organic reactions and as a ligand in coordination chemistry.
Conclusion:
In conclusion, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a promising compound that has shown potential applications in various fields. Its synthesis method has been extensively studied, and its low toxicity makes it an attractive compound for lab experiments. Future research on this compound may lead to the development of new drugs and catalysts with significant applications in medicinal chemistry and organic chemistry.
合成法
The synthesis of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been reported in several studies. One of the most common methods involves the reaction of 2,3,5-trifluorophenylhydrazine with bicyclo[1.1.1]pentan-1-one in the presence of a reducing agent such as sodium borohydride. The reaction yields [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine as a white solid.
科学的研究の応用
[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, it has shown potential as an antitubercular agent, with studies demonstrating its ability to inhibit the growth of Mycobacterium tuberculosis. Other potential applications of this compound include its use as a catalyst in organic reactions and as a ligand in coordination chemistry.
特性
IUPAC Name |
[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-6-1-7(9(14)8(13)2-6)10-3-11(4-10,5-10)16-15/h1-2,16H,3-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAJZPVNUYSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C(=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)

![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)


![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)

![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)
![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)
